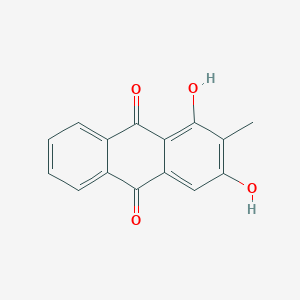
Rubiadin
Descripción general
Descripción
Rubiadin is a bioactive anthraquinone isolated from Morinda citrifolia . It has hepatoprotective, antioxidant, and antitumor promoting effects .
Synthesis Analysis
The synthesis of Rubiadin involves the condensation of phthalic anhydride and 2,6-dihydroxytoluene in the presence of aluminium chloride . Additionally, the generation of anthraquinone derivatives in cell and organ cultures has been summarized .Molecular Structure Analysis
Rubiadin’s molecular formula is C15H10O4, and its molar mass is 254.241 g·mol −1 . The IR spectra shows absorption bands at 3396 (OH), 2923, (C-H), 1661 (C=O non-chelated) and at 1623, 1589 (C=C< aromatic) representing the characteristic groups of Rubiadin .Chemical Reactions Analysis
Rubiadin and its metabolites, lucidin and Rubiadin-sulfation, were specifically distributed in the outer stripe of the outer medulla (OSOM) of the kidney in rats . This distribution resulted in site-specific histopathological changes, DNA damage, and gene mutations .Physical And Chemical Properties Analysis
Rubiadin is a yellow powder . Its molecular formula is C15H10O4, and its molecular weight is 254.2400 g/mol .Aplicaciones Científicas De Investigación
Bioactive Metabolite Production
Rubiadin is a powerful anthraquinone with various therapeutic properties . It has been identified in Damnacanthus major calli , accumulating in a Methyl Jasmonate (MeJA) elicitation concentration-dependent manner . This indicates that Rubiadin could be produced in large quantities using plant cell culture techniques, which could be beneficial for bioactive metabolite production .
Energy Metabolism and Metabolic Adaptation
Callus cultures containing Rubiadin also have high levels of amino acids, sugars, and phenolic compounds . This suggests that Rubiadin might play a role in energy metabolism and metabolic adaptation responses for proliferation and stabilization .
Protective Mechanisms Against MeJA
In response to MeJA elicitation, higher levels of Rubiadin were observed with increasing MeJA concentration . This could indicate that Rubiadin might be involved in protective mechanisms against MeJA .
Activation of the Aminoacyl-tRNA Biosynthesis Pathway
Excessive elicitation increased the asparagine, fructose, and raffinose levels and decreased the glucose and sucrose levels . This was ascribed to increased activation of the aminoacyl-tRNA biosynthesis pathway and wider utilization of glucose than of fructose after sucrose degradation . Rubiadin might be involved in this process .
Potential Anti-Cancer Molecule
In computational research, Rubiadin has been shown to have the highest binding affinity to target proteins . Therefore, it is considered a potential anti-cancer molecule .
Drug Discovery and Development
Rubiadin, a 1,3-dihydroxy-2-methyl anthraquinone, primarily originates from Rubia cordifolia Linn (Rubiaceae) . It has been reported for many biological activities and is considered promising for new drug discovery and development .
Mecanismo De Acción
Target of Action
Rubiadin is a potent molecule with a wide range of pharmacological properties . It has been shown to have the highest binding affinity to targeted proteins in an in silico study .
Mode of Action
The exact mode of action of Rubiadin is still largely unknown . It is believed to interact with its targets, leading to changes that result in its various pharmacological effects
Biochemical Pathways
Rubiadin is biosynthesized via the polyketide and chorismate/o-succinylbenzoic acid pathways . It affects various biochemical pathways, leading to its wide range of pharmacological effects .
Pharmacokinetics
Rubiadin may be rapidly metabolized, as suggested by a human liver microsomal (HLM) stability assay .
Result of Action
Rubiadin has been reported to have anticancer, antiosteoporotic, hepatoprotective, neuroprotective, anti-inflammatory, antidiabetic, antioxidant, antibacterial, antimalarial, antifungal, and antiviral properties . The molecular and cellular effects of Rubiadin’s action are likely to be diverse, given its wide range of pharmacological properties .
Safety and Hazards
Direcciones Futuras
Rubiadin may produce positive findings for the human liver microsomal (HLM) stability assay and according to the unrestricted applicability domain, it may be rapidly metabolized . Rubiadin has the potential to inhibit the CYP 1A2, 2D6, 2C9, and 2C19 enzymes, but not the CYP 3A4 enzymes, as predicted by both models .
Propiedades
IUPAC Name |
1,3-dihydroxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZTUXPRIUZXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151651 | |
| Record name | Rubiadin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubiadin | |
CAS RN |
117-02-2 | |
| Record name | Rubiadin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubiadin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubiadin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117-02-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBIADIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY0UH3X06R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)



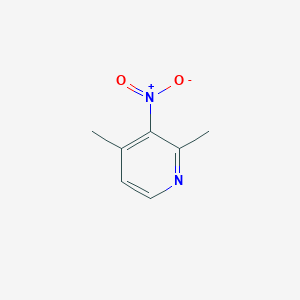

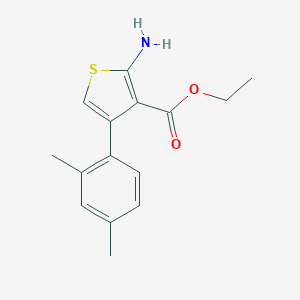



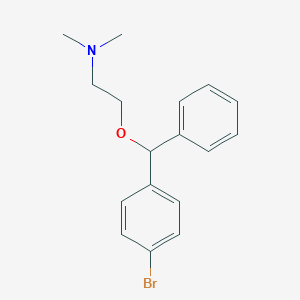
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
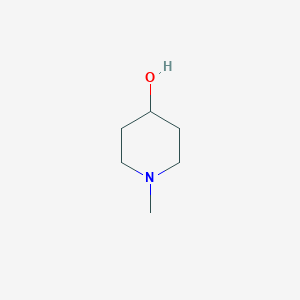
![Dibenzo[a,j]coronene](/img/structure/B91102.png)